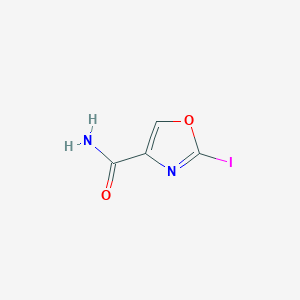
2-Iodooxazole-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Iodooxazole-4-carboxamide is a heterocyclic compound that features an oxazole ring substituted with an iodine atom at the 2-position and a carboxamide group at the 4-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Iodooxazole-4-carboxamide typically involves the iodination of oxazole derivatives followed by the introduction of the carboxamide group. One common method is the reaction of 2-iodooxazole with a suitable amide precursor under controlled conditions. The reaction conditions often involve the use of a base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as recrystallization or chromatography may also be employed to achieve high-quality products.
Análisis De Reacciones Químicas
Types of Reactions
2-Iodooxazole-4-carboxamide can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The oxazole ring can be oxidized or reduced under specific conditions, leading to different derivatives.
Coupling Reactions: The compound can participate in cross-coupling reactions such as Suzuki-Miyaura or Stille coupling, forming new carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts in the presence of bases like potassium carbonate or cesium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield azido or thiocyanato derivatives, while coupling reactions can produce biaryl compounds.
Aplicaciones Científicas De Investigación
2-Iodooxazole-4-carboxamide has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of bioactive molecules, including potential drug candidates.
Organic Synthesis: The compound is used in the development of new synthetic methodologies and the construction of complex molecular architectures.
Material Science: It can be incorporated into polymers and other materials to impart specific properties such as conductivity or fluorescence.
Biological Studies: The compound is used in the study of enzyme inhibitors and other biologically relevant molecules.
Mecanismo De Acción
The mechanism of action of 2-Iodooxazole-4-carboxamide depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site of the enzyme and blocking its activity. The carboxamide group can form hydrogen bonds with amino acid residues in the enzyme, while the iodine atom can participate in halogen bonding, enhancing the binding affinity.
Comparación Con Compuestos Similares
2-Iodooxazole-4-carboxamide can be compared with other oxazole derivatives such as:
2-Bromooxazole-4-carboxamide: Similar structure but with a bromine atom instead of iodine, leading to different reactivity and properties.
2-Chlorooxazole-4-carboxamide: Contains a chlorine atom, which may result in different biological activity and chemical behavior.
2-Fluorooxazole-4-carboxamide: The presence of a fluorine atom can significantly alter the compound’s electronic properties and reactivity.
The uniqueness of this compound lies in the presence of the iodine atom, which can participate in specific interactions such as halogen bonding, making it a valuable compound for various applications.
Propiedades
Fórmula molecular |
C4H3IN2O2 |
|---|---|
Peso molecular |
237.98 g/mol |
Nombre IUPAC |
2-iodo-1,3-oxazole-4-carboxamide |
InChI |
InChI=1S/C4H3IN2O2/c5-4-7-2(1-9-4)3(6)8/h1H,(H2,6,8) |
Clave InChI |
NEMJMIPWXPFAQO-UHFFFAOYSA-N |
SMILES canónico |
C1=C(N=C(O1)I)C(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



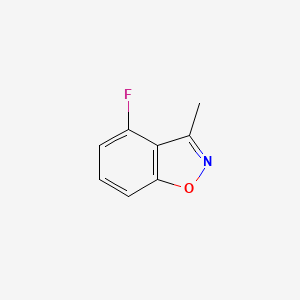
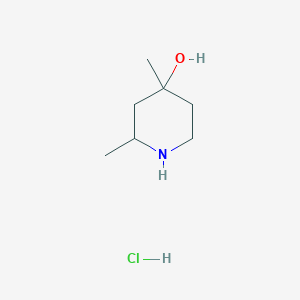
![Methyl 5-oxo-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carboxylate](/img/structure/B12973513.png)
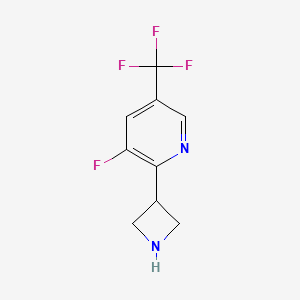
![6-Bromo-1'-methylspiro[indoline-3,3'-pyrrolidin]-2-one](/img/structure/B12973528.png)
![Imidazo[1,2-c]pyrimidin-2-ylmethanamine](/img/structure/B12973535.png)
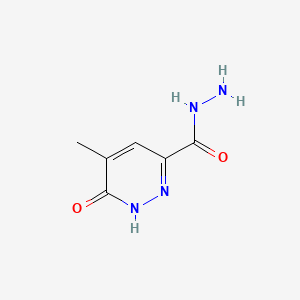





![7-Bromo-4-fluoropyrazolo[1,5-a]pyridine](/img/structure/B12973603.png)
